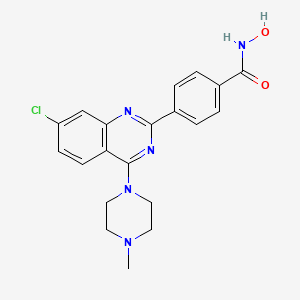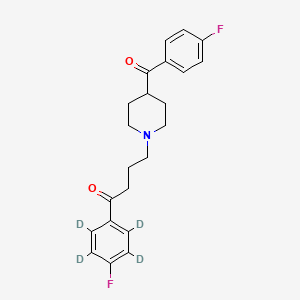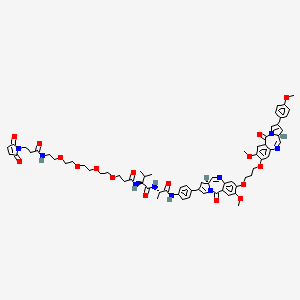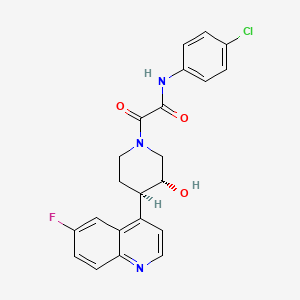
mTOR/HDAC6-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
mTOR/HDAC6-IN-1 is a potent dual inhibitor of histone deacetylase 6 (HDAC6) and mammalian target of rapamycin (mTOR). This compound has shown significant potential in inducing autophagy and apoptosis, as well as inhibiting cell migration . The IC50 values for HDAC6 and mTOR are 56 nM and 133.7 nM, respectively . It has been studied extensively for its applications in cancer research, particularly in the context of triple-negative breast cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mTOR/HDAC6-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving the use of various reagents and catalysts .
Industrial Production Methods
Industrial production methods for this compound are not widely available in the public domain.
Chemical Reactions Analysis
Types of Reactions
mTOR/HDAC6-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and properties.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s activity.
Substitution: Substitution reactions, where one functional group is replaced by another, are common in the modification of this compound.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pH, depend on the desired reaction and the nature of the reagents used .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
mTOR/HDAC6-IN-1 has a wide range of scientific research applications, including:
Cancer Research: The compound has shown promise in the treatment of various cancers, including triple-negative breast cancer. .
Neurodegenerative Diseases: The compound’s ability to modulate autophagy and apoptosis makes it a potential candidate for the treatment of neurodegenerative diseases.
Immunology: This compound has been studied for its effects on immune cells and its potential use in immunotherapy.
Mechanism of Action
mTOR/HDAC6-IN-1 exerts its effects by inhibiting the activity of histone deacetylase 6 and mammalian target of rapamycin. This dual inhibition leads to the induction of autophagy and apoptosis in cells, as well as the inhibition of cell migration . The compound affects various molecular targets and pathways, including the PI3K/AKT/mTOR pathway and the ERK pathway .
Comparison with Similar Compounds
Similar Compounds
INK128: An mTOR inhibitor that has shown synergistic effects when combined with HDAC inhibitors.
ACY1215: A selective HDAC6 inhibitor that has been studied for its anticancer properties.
Uniqueness
mTOR/HDAC6-IN-1 is unique in its dual inhibition of both histone deacetylase 6 and mammalian target of rapamycin. This dual-target approach enhances its effectiveness in inducing autophagy and apoptosis, making it a promising candidate for cancer therapy and other medical applications .
Properties
Molecular Formula |
C20H20ClN5O2 |
|---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
4-[7-chloro-4-(4-methylpiperazin-1-yl)quinazolin-2-yl]-N-hydroxybenzamide |
InChI |
InChI=1S/C20H20ClN5O2/c1-25-8-10-26(11-9-25)19-16-7-6-15(21)12-17(16)22-18(23-19)13-2-4-14(5-3-13)20(27)24-28/h2-7,12,28H,8-11H2,1H3,(H,24,27) |
InChI Key |
DYZSQWJEPPEPAQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC3=C2C=CC(=C3)Cl)C4=CC=C(C=C4)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3AS,4R,7R,9R,10R,11R,13R,15R,15aR)-1-(1-((R)-1-(1,8-naphthyridin-4-yl)ethyl)azetidin-3-yl)-10-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-4-ethyl-11-methoxy-3a,7,9,11,13,15-hexamethyloctahydro-1H-[1]oxacyClotetradeci](/img/structure/B12424252.png)











